6-(tert-Butylamino)-5-methylnicotinic acid 6-(tert-Butylamino)-5-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17429218
InChI: InChI=1S/C11H16N2O2/c1-7-5-8(10(14)15)6-12-9(7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol

6-(tert-Butylamino)-5-methylnicotinic acid

CAS No.:

Cat. No.: VC17429218

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

6-(tert-Butylamino)-5-methylnicotinic acid -

Specification

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
IUPAC Name 6-(tert-butylamino)-5-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C11H16N2O2/c1-7-5-8(10(14)15)6-12-9(7)13-11(2,3)4/h5-6H,1-4H3,(H,12,13)(H,14,15)
Standard InChI Key CXLGUGTWPBGDKV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1NC(C)(C)C)C(=O)O

Introduction

Chemical Identity and Structural Features

6-(tert-Butylamino)-5-methylnicotinic acid belongs to the class of substituted nicotinic acids, which are widely studied for their pharmacological potential. The molecule’s core consists of a pyridine ring with three distinct functional groups:

  • A carboxylic acid at the 3-position, enabling hydrogen bonding and salt formation.

  • A methyl group at the 5-position, which influences steric and electronic properties.

  • A tert-butylamino group at the 6-position, contributing significant steric bulk and lipophilicity.

The tert-butyl group (C(CH3_3)3_3) is a common motif in drug design due to its ability to enhance metabolic stability and modulate target binding through hydrophobic interactions . The methyl group at the 5-position may restrict rotational freedom, potentially favoring specific conformations in biological environments.

Synthetic Strategies and Challenges

While no explicit synthesis of 6-(tert-Butylamino)-5-methylnicotinic acid is documented in the provided sources, plausible routes can be inferred from methods used for analogous compounds:

Nucleophilic Aromatic Substitution

A pyridine precursor such as 6-chloro-5-methylnicotinic acid could undergo substitution with tert-butylamine under elevated temperatures or microwave irradiation. This method is commonly employed for introducing amino groups into electron-deficient aromatic systems .

Transition Metal-Catalyzed Coupling

Physicochemical Properties and Computational Predictions

Key properties of 6-(tert-Butylamino)-5-methylnicotinic acid can be estimated using computational models and analog data:

PropertyPredicted Value/CharacteristicBasis for Estimation
Molecular FormulaC11_{11}H16_{16}N2_2O2_2Structural analysis
Molecular Weight208.26 g/molSum of atomic masses
LogP (Lipophilicity)~1.8–2.5tert-Butyl group contribution
Aqueous SolubilityLow (μg/mL range)High lipophilicity
pKa (Carboxylic Acid)~4.5–5.0Comparison to nicotinic acid

The tert-butyl group likely enhances membrane permeability but may reduce water solubility, necessitating formulation strategies for biomedical applications.

Comparative Analysis with Structural Analogs

The following table highlights key differences between 6-(tert-Butylamino)-5-methylnicotinic acid and related compounds:

CompoundStructural FeaturesPotential Advantages
6-Aminonicotinic acidNo substituents at 5- or 6-positionsHigher solubility
6-(Dimethylamino)nicotinic acidSmaller amino substituentReduced steric hindrance
5-Methylnicotinic acidLacks tert-butylamino groupLower lipophilicity

The tert-butyl group in 6-(tert-Butylamino)-5-methylnicotinic acid provides a balance between steric bulk and metabolic stability, making it a candidate for sustained-action formulations.

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